molecular formula C₂₅H₂₅ClFNO₃ B1146839 trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride CAS No. 1217655-87-2

trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride

Cat. No. B1146839
M. Wt: 441.92
InChI Key:
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Description

Synthesis Analysis

The synthesis of trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride involves hydroxymethylation and enantiomeric resolution. Willcocks et al. (1993) described the synthesis involving hydroxymethylation of 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine, leading to an enantiomeric mixture that underwent resolution at a penultimate step, achieving an overall radiochemical yield of 8% (Willcocks et al., 1993).

Molecular Structure Analysis

The molecular structure of Paroxetine hydrochloride has been detailed, showing the arrangement of piperidinium cations, chloride anions, and water molecules in the asymmetric unit. The structure exhibits hydrogen bonding, contributing to the stability and physical properties of the compound (Ibers, 1999).

Chemical Reactions and Properties

Chemical properties related to the synthesis and reactions of Paroxetine and similar compounds have been explored, demonstrating the versatility and reactivity of the piperidine backbone in forming pharmacologically active compounds. For instance, Branden et al. (1992) discussed the synthesis of pharmacologically interesting 2,5-substituted piperidines, showcasing the compound's chemical reactivity and potential for generating diverse derivatives (Branden et al., 1992).

Physical Properties Analysis

The physical properties, including the stability and spectroscopic data (NMR, UV, FT-IR, MS, PXRD), of Paroxetine hydrochloride, have been extensively reviewed by Germann et al. (2013), providing insights into its physicochemical characteristics critical for its identification, quality control, and formulation (Germann et al., 2013).

Chemical Properties Analysis

The chemical properties, such as the reactivity and interactions with various chemical groups, have been a subject of study. The synthesis and functionalization processes illustrate the compound's chemical versatility and the influence of different substituents on its reactivity and physical properties. For instance, the work by Karthik et al. (2021) on a related piperidine derivative underscores the importance of structural modifications in altering chemical properties and reactivity (Karthik et al., 2021).

Scientific Research Applications

Scientific Research Applications

  • Physicochemical Properties and Spectroscopic Data : The extensive documentation of Paroxetine's physicochemical properties and spectroscopic data, including 1D and 2D NMR, UV, FT-IR, MS, and PXRD analyses, contributes significantly to the compound's research applications. Understanding these properties aids in the development of analytical methods for quality control and formulation development (Germann, Ma, Han, & Tikhomirova, 2013).

  • Synthesis and Degradation : The research on the synthesis of trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones and their transformation into piperidine derivatives highlights the synthetic pathways relevant to creating structurally related compounds. Additionally, studies on the degradation impurities of Paroxetine hydrochloride hemihydrate identify and characterize impurities, which is crucial for pharmaceutical development and regulatory compliance (Munigela, Babu, Yerramilli, Kolla, Krishnamurthy, & Mathad, 2008).

  • Pharmacokinetics and Metabolism : Understanding the pharmacokinetics and metabolism of compounds like Paroxetine is essential for their development as therapeutic agents. Research in this area informs dosing regimens and potential interactions with other medications, thereby improving the safety and efficacy of treatments.

  • Chemical Transformations and Derivatives : Studies on the synthesis of related substances and derivatives of compounds with structural similarities provide insights into chemical transformations, offering potential for the development of new therapeutic agents with improved properties.

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO3.ClH/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24;/h1-10,13,20,23,27H,11-12,14-16H2;1H/t20-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCDAUDXYHUOFQ-WCRWPNQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride

CAS RN

1217655-87-2
Record name 3-((Benzodioxol-5-yloxy)methyl)-4-(4'-fluorobiphenyl-4-yl)piperidine hydrochloride, (3SR,4RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217655872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2N13OH0O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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